Civorebrutinib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Civorebrutinib is a small molecule drug that acts as a Bruton’s tyrosine kinase inhibitor. It is primarily being developed for the treatment of various immune system diseases, nervous system diseases, and skin and musculoskeletal diseases. The compound is known for its high selectivity and efficacy in targeting Bruton’s tyrosine kinase, making it a promising candidate for therapeutic applications .
准备方法
The synthesis of Civorebrutinib involves several steps, including the preparation of intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of 5-amino-3-[4-[(5-chloropyridin-2-yl)oxy]phenyl]-1-[(6R)-4-cyano-4-azaspiro[2.5]oct-6-yl]-1H-pyrazole-4-carboxamide. This intermediate is then subjected to various reaction conditions to obtain the final product .
Industrial production methods for this compound involve optimizing the reaction conditions to ensure high yield and purity. Techniques such as crystallization, filtration, and recrystallization are commonly used to purify the compound .
化学反应分析
Civorebrutinib undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Civorebrutinib has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of Bruton’s tyrosine kinase inhibition and to develop new synthetic methodologies.
Biology: In biological research, this compound is used to investigate the role of Bruton’s tyrosine kinase in various cellular processes and to develop new therapeutic strategies for diseases involving this kinase.
Medicine: In medicine, this compound is being developed as a potential treatment for multiple sclerosis, kidney diseases, and pemphigus. .
作用机制
Civorebrutinib exerts its effects by inhibiting Bruton’s tyrosine kinase, a key enzyme involved in the signaling pathways of B cells. The compound binds covalently to the cysteine residue in the active site of the kinase, leading to its inhibition. This results in the suppression of B cell receptor signaling and subsequent inhibition of B cell proliferation and survival .
相似化合物的比较
Civorebrutinib is unique in its high selectivity and potency as a Bruton’s tyrosine kinase inhibitor. Similar compounds include:
Ibrutinib: Another Bruton’s tyrosine kinase inhibitor used in the treatment of B-cell malignancies. .
Evobrutinib: A Bruton’s tyrosine kinase inhibitor with a similar mechanism of action but different chemical structure.
This compound stands out due to its high selectivity and efficacy, making it a promising candidate for therapeutic applications .
属性
CAS 编号 |
2155853-43-1 |
---|---|
分子式 |
C23H22ClN7O2 |
分子量 |
463.9 g/mol |
IUPAC 名称 |
5-amino-3-[4-(5-chloropyridin-2-yl)oxyphenyl]-1-[(6R)-4-cyano-4-azaspiro[2.5]octan-6-yl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C23H22ClN7O2/c24-15-3-6-18(28-11-15)33-17-4-1-14(2-5-17)20-19(22(27)32)21(26)31(29-20)16-7-8-23(9-10-23)30(12-16)13-25/h1-6,11,16H,7-10,12,26H2,(H2,27,32)/t16-/m1/s1 |
InChI 键 |
OSEITUBGGJDFBK-MRXNPFEDSA-N |
手性 SMILES |
C1CC2(CC2)N(C[C@@H]1N3C(=C(C(=N3)C4=CC=C(C=C4)OC5=NC=C(C=C5)Cl)C(=O)N)N)C#N |
规范 SMILES |
C1CC2(CC2)N(CC1N3C(=C(C(=N3)C4=CC=C(C=C4)OC5=NC=C(C=C5)Cl)C(=O)N)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。